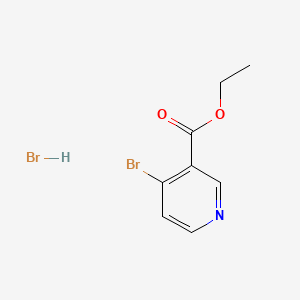

Ethyl 4-bromonicotinate hydrobromide

Description

Significance of Nicotinic Acid Derivatives in Chemical Research

Nicotinic acid and its derivatives are integral to numerous biological processes and serve as building blocks for a wide range of pharmaceuticals. chemistryjournal.netresearchgate.net Researchers have extensively explored these compounds for various therapeutic applications, including the treatment of inflammatory conditions and as potential agents against various diseases. nih.govnih.govnih.gov The versatility of the nicotinic acid scaffold allows for the synthesis of diverse derivatives with a broad spectrum of biological activities. researchgate.netsemanticscholar.org For instance, the modification of nicotinic acid has led to the development of compounds with analgesic and anti-inflammatory properties. chemistryjournal.net

Role of Halogenation in Modifying Pyridine (B92270) Systems

Halogenation, the introduction of halogen atoms like bromine into a molecule, is a powerful tool in synthetic organic chemistry for altering the electronic properties and reactivity of aromatic systems like pyridine. nih.govnih.gov The presence of a halogen can significantly influence a molecule's biological activity and provide a handle for further chemical transformations. nih.gov Specifically, the halogenation of pyridines is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. nih.govchemrxiv.org However, achieving regioselective halogenation of the pyridine ring can be challenging, leading to the development of innovative synthetic strategies. nih.govchemrxiv.orgmountainscholar.org For instance, methods have been developed to selectively introduce halogens at the 3- and 4-positions of the pyridine ring. nih.govnih.gov

Contextualization of Ethyl Esters within Organic Synthesis

Esters are a class of organic compounds widely used in synthesis. numberanalytics.com The ethyl ester group, in particular, is frequently employed in organic synthesis and pharmaceutical development. numberanalytics.comwikipedia.org Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a fundamental reaction in organic chemistry. wikipedia.orglibretexts.org Ethyl esters can be synthesized through various methods, including the classic Fischer esterification. wikipedia.org They can serve as protecting groups for carboxylic acids during complex syntheses and can influence the bioavailability of a drug when used in prodrug strategies. numberanalytics.comwikipedia.org The specific use of an ethyl group, as opposed to other alkyl groups, can be influenced by factors such as reactivity and the desired properties of the final product. stackexchange.com

Overview of Hydrobromide Salts in Chemical Structures

In many chemical applications, particularly in pharmaceuticals, organic bases are converted into their salt forms to improve properties such as stability and solubility. A hydrobromide is a salt formed from the reaction of an organic base with hydrobromic acid. wikipedia.org This process is analogous to the formation of hydrochloride salts. wikipedia.org The formation of a hydrobromide salt can significantly impact the crystal structure and physicochemical properties of a compound. researchgate.netiucr.orgnih.gov

Research Landscape for Brominated Nicotinate (B505614) Derivatives

The field of brominated nicotinate derivatives is an active area of research, driven by the potential for these compounds to exhibit novel biological activities. Brominated compounds are found in various natural products and have been investigated for their therapeutic potential. mdpi.com For example, brominated flame retardants have been studied for their interaction with biological systems. nih.gov The synthesis of brominated organic compounds, including those with heterocyclic cores, is a subject of ongoing investigation, with a focus on developing efficient and environmentally friendly methods. researchgate.net Specifically, the selective halogenation of pyridine derivatives containing ester groups presents unique synthetic challenges and opportunities. researchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 4-bromopyridine-3-carboxylate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2.BrH/c1-2-12-8(11)6-5-10-4-3-7(6)9;/h3-5H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQWHTLDZJIQMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1)Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.97 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution and the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For ethyl 4-bromonicotinate hydrobromide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the protons of the ethyl ester group.

The formation of the hydrobromide salt, where the pyridine nitrogen is protonated, significantly influences the chemical shifts of the aromatic protons. The electron-withdrawing effect of the protonated nitrogen and the bromine atom deshields the adjacent protons, causing them to resonate at a lower field (higher ppm values) compared to the free base.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Pyridine) | ~9.0 | Singlet | - |

| H-5 (Pyridine) | ~8.8 | Doublet | ~5.0 |

| H-6 (Pyridine) | ~8.0 | Doublet | ~5.0 |

| -OCH₂CH₃ | ~4.4 | Quartet | ~7.1 |

| -OCH₂CH₃ | ~1.4 | Triplet | ~7.1 |

Note: The chemical shifts are predicted based on the analysis of similar compounds and are subject to variation depending on the solvent and experimental conditions. The hydrobromide salt formation leads to a downfield shift of the pyridine protons.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single peak, revealing the total number of non-equivalent carbons. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~164 |

| C-2 (Pyridine) | ~155 |

| C-6 (Pyridine) | ~152 |

| C-4 (Pyridine) | ~140 |

| C-5 (Pyridine) | ~128 |

| C-3 (Pyridine) | ~125 |

| -OCH₂CH₃ | ~62 |

| -OCH₂CH₃ | ~14 |

Note: These chemical shifts are estimations based on data from analogous structures and may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques offer deeper insights into the molecular connectivity.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the molecule. For this compound, a COSY spectrum would show a correlation between the H-5 and H-6 protons of the pyridine ring and between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) spectra are used to identify which protons are directly attached to which carbons. columbia.edu This is achieved by correlating the ¹H and ¹³C chemical shifts. columbia.edu

Solid-State NMR for Crystal Structure Insights

Solid-state NMR (ssNMR) is a valuable technique for characterizing the structure and dynamics of crystalline and amorphous solids. For a crystalline compound like this compound, ssNMR can provide information about the crystallographic environment of the nuclei, including the presence of different polymorphs, intermolecular interactions, and the precise arrangement of molecules in the crystal lattice. This technique can be particularly useful in complementing data from X-ray diffraction.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Analysis of Functional Groups

The IR and Raman spectra of this compound would exhibit distinct absorption bands corresponding to the vibrations of its various functional groups.

C=O Stretch: A strong absorption band is expected in the IR spectrum around 1720-1740 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ester.

C-O Stretch: The C-O stretching vibrations of the ester group would likely appear in the region of 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

Aromatic C=C and C=N Stretches: The pyridine ring will show a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration is expected to be found in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.

N-H Stretch: Due to the hydrobromide salt formation, a broad absorption band corresponding to the N⁺-H stretch of the pyridinium (B92312) ion is expected in the region of 2500-3000 cm⁻¹.

Table 3: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N⁺-H (Pyridinium) | Stretch | 2500-3000 | Broad, Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850-2980 | Medium |

| C=O (Ester) | Stretch | 1720-1740 | Strong (IR) |

| Aromatic C=C, C=N | Stretch | 1400-1600 | Medium to Strong |

| C-O (Ester) | Stretch | 1000-1300 | Strong (IR) |

| C-Br | Stretch | 500-600 | Medium to Strong |

Identification of Hydrogen Bonding Networks

The crystal structure and solution-state behavior of this compound are significantly influenced by hydrogen bonding. The molecule possesses distinct hydrogen bond donor and acceptor sites that dictate its supramolecular assembly. The primary hydrogen bond donor is the protonated pyridine nitrogen (N-H⁺), while potential acceptors include the carbonyl oxygen of the ester group (C=O) and the bromide anion (Br⁻).

These interactions can be identified and characterized using techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. In FT-IR spectra, the presence of hydrogen bonding is indicated by a broadening and shifting of the N-H stretching frequency to a lower wavenumber. Similarly, the C=O stretching vibration may also shift, reflecting its involvement as a hydrogen bond acceptor. In ¹H NMR spectroscopy, the chemical shift of the proton attached to the pyridine nitrogen is highly sensitive to its hydrogen-bonding environment.

Conformational Isomerism Studies

This compound has several rotatable single bonds, primarily within the ethyl ester group (CH₂-CH₃ and O-CH₂). Rotation around these bonds can lead to the existence of different conformational isomers, or rotamers. The relative orientation of the ester group with respect to the pyridine ring is a key conformational feature.

The study of these conformers can be approached through computational modeling to predict the most stable energetic states and through experimental techniques like variable-temperature NMR. Changes in the NMR spectrum as a function of temperature can provide information on the energy barriers between different conformers. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can also be employed to determine the spatial proximity of different protons in the molecule, helping to confirm the predominant conformation in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic properties of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org

Electronic Transitions and Chromophore Analysis

The absorption of UV-Vis light by this compound is governed by its primary chromophore: the substituted pyridine ring system. This system gives rise to specific electronic transitions when it absorbs energy. shu.ac.uk The main transitions expected for this molecule are:

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic pyridine ring. They typically result in strong absorption bands. libretexts.org

n → π Transitions:* These lower-energy transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to an antibonding π* orbital. These transitions are generally weaker in intensity compared to π → π* transitions. shu.ac.uklibretexts.org

The combination of the pyridine ring and the carbonyl group constitutes the chromophoric system responsible for the observed UV-Vis spectrum.

Table 1: Hypothetical UV-Vis Absorption Data for Ethyl 4-bromonicotinate

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Structural Feature |

| π → π | ~265 | ~10,000 | Pyridine Ring |

| n → π | ~310 | ~80 | Carbonyl Group, Pyridine Nitrogen |

Note: This table presents illustrative data based on typical values for similar chromophores.

Solvent Effects on Absorption Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound by altering the energies of the ground and excited states. vlabs.ac.in This phenomenon can cause shifts in the maximum absorption wavelength (λmax).

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength (higher energy). This is often observed for n → π* transitions when the solvent polarity is increased. Polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, increasing the energy gap for the transition. libretexts.org

Bathochromic Shift (Red Shift): A shift to a longer wavelength (lower energy). This may occur for π → π* transitions, where the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents. vlabs.ac.insciencepublishinggroup.com

For this compound, changing from a non-polar solvent like hexane (B92381) to a polar protic solvent like ethanol (B145695) would be expected to cause a hypsochromic shift in the n → π* transition and a potential bathochromic shift in the π → π* transition.

Table 2: Predicted Solvent Effects on the λmax of Ethyl 4-bromonicotinate

| Solvent | Solvent Type | Predicted λmax for n → π* (nm) | Predicted λmax for π → π* (nm) |

| n-Hexane | Non-polar | ~315 | ~263 |

| Ethanol | Polar Protic | ~305 | ~268 |

Note: This table illustrates the general trends expected for solvent effects on the specified electronic transitions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is particularly crucial in chemical analysis as it measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 parts per million, ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound, HRMS would be used to determine the exact mass of the cation, [C₈H₉BrNO₂]⁺. This experimental value is then compared to the theoretically calculated mass, confirming the compound's identity and purity. nih.govrsc.org

Table 3: HRMS Data for the Ethyl 4-bromonicotinate Cation

| Parameter | Value |

| Ion Formula | [C₈H₉⁷⁹BrNO₂]⁺ |

| Calculated Exact Mass | 233.98622 u |

| Hypothetical Found Mass | 233.98650 u |

| Mass Error | 1.2 ppm |

Note: The table uses the ⁷⁹Br isotope for the calculation and provides a hypothetical but realistic "found" mass to illustrate the low error characteristic of HRMS analysis.

Fragmentation Pathways and Structural Confirmation

Mass spectrometry provides critical insights into the structural integrity of this compound by elucidating its fragmentation patterns. When subjected to ionization, the molecule undergoes specific bond cleavages, yielding a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation of ethyl esters, a class to which this compound belongs, often involves characteristic losses. libretexts.org Common fragmentation pathways for esters include the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org Another typical fragmentation mechanism is the McLafferty rearrangement, which is particularly prevalent in primary amides but can also influence the fragmentation of other carbonyl compounds. libretexts.org In the case of ethyl 4-bromonicotinate, the presence of the bromine atom and the pyridine ring introduces additional fragmentation possibilities. The bromine atom can be lost as a radical, and the pyridine ring can undergo characteristic cleavages. The photodissociation of similar compounds like ethyl bromide cations has been shown to result in C-Br bond fission. researchgate.net

The interpretation of these fragmentation patterns allows for the confirmation of the compound's structure. For instance, the presence of a peak corresponding to the loss of an ethoxy group (C₂H₅O•) or a bromine atom would strongly support the proposed structure. The analysis of the isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) further aids in identifying bromine-containing fragments.

| Fragment Ion | Proposed Structure | Key Fragmentation Event |

| [M-C₂H₅O]⁺ | 4-bromopyridine-3-carbonyl cation | Loss of ethoxy radical |

| [M-Br]⁺ | Ethyl nicotinate (B505614) cation | Loss of bromine radical |

| [M-C₂H₄]⁺ | 4-bromonicotinic acid radical cation | McLafferty rearrangement (loss of ethene) |

LC-MS and GC-MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for assessing the purity of this compound and analyzing it within complex mixtures. ijraset.com

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. mdpi.com For less volatile compounds, derivatization techniques, such as using ethyl chloroformate, can be employed to enhance volatility and improve chromatographic separation. mdpi.comnih.gov In the context of ethyl 4-bromonicotinate, GC-MS can effectively separate it from starting materials, by-products, and other impurities. The mass spectrometer detector provides definitive identification of the eluted compounds based on their mass-to-charge ratio and fragmentation patterns. The use of a low polarity stationary phase in the GC column is often suitable for retaining and resolving such compounds. ijraset.com

LC-MS is a versatile technique that can handle a wider range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. It is instrumental in purity assessments, allowing for the detection and quantification of non-volatile impurities. The combination of liquid chromatography's separation power with the specificity of mass spectrometry enables the confident identification of trace-level impurities.

Both techniques are crucial for quality control in the synthesis and application of this compound, ensuring the material meets the required purity standards for its intended use.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information about the molecular geometry of this compound. nih.gov This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles within the molecule.

For related structures, such as ethyl 5-amino-2-bromoisonicotinate, single crystal X-ray diffraction has revealed detailed conformational information, for instance, the torsion angle between the isonicotinate (B8489971) and the ethyl group was determined to be 180.0 (2)°. nih.gov Similarly, for ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, the molecule was found to have a nearly planar conformation. nih.gov Such data is crucial for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity and interactions with other molecules. The precise coordinates of each atom obtained from the diffraction data provide a foundational understanding of the molecule's structure in the solid state.

| Parameter | Value |

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.34 Å |

| C-N-C (pyridine ring) Angle | ~117° |

| O=C-O (ester) Angle | ~123° |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. rsc.org In the case of this compound, these interactions would include hydrogen bonds, halogen bonds, and van der Waals forces. The hydrobromide salt form introduces strong N⁺-H···Br⁻ hydrogen bonds, which are expected to be a dominant feature in the crystal packing.

Conformational Analysis in the Solid State

The conformation of a molecule, which describes the spatial arrangement of its atoms, can be precisely determined from single crystal X-ray diffraction data. researchgate.net For this compound, key conformational features include the orientation of the ethyl ester group relative to the pyridine ring and any puckering or deviation from planarity in the ring itself.

The torsion angles derived from the crystallographic data provide a quantitative description of the molecule's conformation. For example, the C—C—O—C torsion angle of the ethyl group in related structures has been observed to adopt an anti conformation. nih.gov The solid-state conformation is a result of the balance between intramolecular steric and electronic effects and the intermolecular forces present in the crystal lattice. This information is valuable for computational modeling and for understanding how the molecule might behave in different environments.

Disorder and Tautomerism in Crystalline Structures

In some crystal structures, atoms or groups of atoms may occupy multiple positions, a phenomenon known as disorder. This can arise from static or dynamic effects within the crystal. While no specific reports of disorder for this compound were found, it is a possibility that should be considered during crystallographic analysis. For instance, the ethyl group could exhibit conformational disorder.

Tautomerism, the interconversion of structural isomers, is another phenomenon that can be observed in crystalline structures. For this compound, the pyridinium cation could potentially exist in different tautomeric forms, although the protonated nitrogen is expected to be the most stable. X-ray diffraction can sometimes capture and refine disordered models that represent multiple tautomers or conformers present in the crystal. Careful analysis of the electron density map and refinement of the structural model are necessary to identify and correctly interpret such features.

Chromatographic Separation Techniques

Chromatographic separation is a cornerstone in the analysis of pharmaceutical compounds and chemical intermediates. For polar and potentially ionizable molecules like this compound, which contains a basic pyridine ring, developing robust and efficient separation methods is crucial.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For this compound, HPLC methods are indispensable for assessing its purity and determining its concentration in reaction mixtures or final products.

Given the hydrophilic nature of many pyridine derivatives, specialized HPLC columns and mobile phases are often employed to achieve optimal separation and peak shape. chromatographyonline.commdpi.com Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, has proven effective for separating a variety of pyridine compounds, including ethyl nicotinate. sielc.com A Primesep 100 mixed-mode column, for instance, can separate nicotinic acid and its derivatives using a simple gradient mobile phase of water, acetonitrile, and a sulfuric acid buffer, with UV detection at 250 nm. sielc.com This approach offers high resolution and symmetrical peaks, which are critical for accurate quantification.

Alternatively, reversed-phase HPLC (RP-HPLC) on a C18 column is a common and versatile method. For ethyl nicotinate, a simple mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid can provide effective separation. sielc.com The use of formic acid as a modifier is particularly advantageous when coupling HPLC with mass spectrometry (MS) for detection, as it is a volatile buffer. sielc.com The presence of the bromine atom in this compound also opens up the possibility of using highly sensitive and specific detectors like inductively coupled plasma mass spectrometry (ICP-MS), which can monitor the bromine isotope ratio for unambiguous identification and quantification. nih.gov

A typical HPLC method for the purity analysis of a compound similar to this compound might involve the following parameters:

Table 1: Illustrative HPLC Parameters for the Analysis of Ethyl Nicotinate Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. nih.gov For the analysis of this compound, UPLC is particularly valuable for high-throughput screening applications, such as in drug discovery and process optimization, where a large number of samples need to be analyzed rapidly.

The primary advantages of UPLC in this context include significantly reduced run times, often by a factor of up to ten, and decreased solvent consumption, leading to more environmentally friendly and cost-effective analyses. The increased sensitivity of UPLC is also beneficial for detecting and quantifying low-level impurities. A stability-indicating UPLC method, for example, can effectively separate the parent compound from its degradation products, providing crucial information for formulation and stability studies. nih.gov

The transition from an HPLC method to a UPLC method for the analysis of this compound would involve scaling down the column dimensions and particle size, and adjusting the flow rate to take advantage of the increased efficiency.

Table 2: Comparison of Typical HPLC and UPLC Parameters

| Parameter | HPLC | UPLC |

| Column | 4.6 x 150 mm, 5 µm | 2.1 x 50 mm, 1.7 µm |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Run Time | 15-20 min | 1-3 min |

| Pressure | 1000-2000 psi | 8000-15000 psi |

| Solvent Consumption | High | Low |

Derivatization is a chemical modification technique used to convert an analyte into a product with improved chromatographic properties. For certain compounds, derivatization can enhance volatility for gas chromatography (GC) analysis, improve thermal stability, or increase the response of a specific detector. jfda-online.com While this compound is amenable to direct analysis by HPLC, derivatization strategies can be employed in specific scenarios to enhance its analytical characteristics, particularly for GC-MS analysis.

One common derivatization approach for compounds containing active hydrogens (such as those that may be present as impurities or related substances) is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, thereby increasing the volatility and thermal stability of the analyte for GC analysis. sigmaaldrich.com The reaction is often catalyzed by a base like pyridine. nih.govresearchgate.net

Another advanced strategy involves derivatization to introduce a specific tag that can be readily detected. For instance, derivatizing the molecule with a fluorophore could significantly enhance its detection by fluorescence detectors in HPLC. While not a common necessity for a UV-active compound like this compound, this approach can be valuable when extremely low detection limits are required.

Furthermore, for chiral separations, where the compound may exist as enantiomers, derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral column. jfda-online.com Alternatively, chiral mobile phase additives can be used with a standard column to achieve enantiomeric separation. springernature.com

Table 3: Common Derivatization Reagents and Their Applications in Chromatography

| Derivatization Reagent | Target Functional Group(s) | Purpose |

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | -OH, -NH, -SH, -COOH | Increase volatility and thermal stability for GC |

| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | -OH, -NH, -SH, -COOH | Increase volatility and thermal stability for GC |

| Dansyl Chloride | Primary and secondary amines, phenols | Introduce a fluorescent tag for HPLC |

| Chiral Derivatizing Agents (e.g., Mosher's acid chloride) | Alcohols, amines | Formation of diastereomers for chiral separation |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other properties.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of many-body systems by using the electron density rather than the complex many-electron wavefunction. It is a workhorse of modern computational chemistry due to its balance of accuracy and computational cost.

Hartree-Fock (HF) Method for Molecular Properties

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a crucial starting point for more advanced computational methods. HF calculations can provide valuable information about molecular orbitals, ionization potentials, and electron affinities.

Ab Initio Calculations for Conformational Analysis

Ab initio calculations, which are based on first principles without the use of empirical data, can be employed to perform a conformational analysis of Ethyl 4-bromonicotinate hydrobromide. This would involve calculating the energies of different spatial arrangements (conformers) of the molecule to identify the most stable (lowest energy) conformation. Understanding the preferred conformation is essential for predicting its biological activity and physical properties.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of a molecule, including its conformational changes and interactions with its environment (e.g., a solvent or a biological receptor). An MD simulation of this compound could reveal how the molecule behaves in a solution, providing insights into its solvation properties and dynamic stability.

Conformational Flexibility in Solution

The conformational flexibility of a molecule describes the different spatial arrangements of its atoms that can be achieved through the rotation of single bonds. For this compound, the key rotatable bonds would be those connecting the ethyl ester group to the pyridine (B92270) ring.

In solution, the molecule is not static. The ethyl group can rotate, leading to different conformers. The stability of these conformers is influenced by steric hindrance and electronic interactions between the ester group and the brominated pyridine ring. Computational methods, such as Density Functional Theory (DFT), would typically be used to calculate the potential energy surface associated with bond rotation, identifying the most stable (lowest energy) conformations. For similar nicotinic acid esters, it is often found that a near-planar conformation between the ester group and the pyridine ring is energetically favorable, though this can be influenced by the solvent.

Solvent Effects on Molecular Conformation

The surrounding solvent can have a significant impact on the conformational preferences of a molecule. Polar solvents can stabilize more polar conformers, while nonpolar solvents favor less polar arrangements. For a salt like this compound, which is ionic, polar solvents would be required for dissolution.

In a polar protic solvent, hydrogen bonding between the solvent and the ester's carbonyl oxygen, as well as the protonated pyridine nitrogen, would play a crucial role in stabilizing certain conformations. The implicit or explicit modeling of solvent molecules in computational calculations is essential to accurately predict how the conformational equilibrium shifts in different solvent environments. For instance, studies on other pyridine derivatives have shown that increasing solvent polarity can favor specific conformers due to enhanced stabilization of the molecular dipole moment.

Spectroscopic Property Prediction

Theoretical calculations are instrumental in predicting and interpreting experimental spectra.

Theoretical IR and NMR Spectra Generation for Comparison with Experimental Data

DFT calculations are widely used to predict the vibrational (IR) and nuclear magnetic resonance (NMR) spectra of molecules. By calculating the vibrational frequencies, one can generate a theoretical IR spectrum. These calculated frequencies are often scaled to better match experimental results. For this compound, characteristic IR peaks would be expected for the C=O stretch of the ester, C-Br stretch, C-N and C=C vibrations of the pyridine ring, and the N-H stretch of the hydrobromide salt.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Theoretical predictions of ¹H and ¹³C NMR spectra are invaluable for assigning experimental signals and confirming molecular structure. The protonation of the pyridine nitrogen would be expected to cause a significant downfield shift for the protons on the pyridine ring compared to the neutral parent compound.

Table 1: Predicted Spectroscopic Data Ranges for this compound (Based on Analogous Compounds)

| Spectroscopic Technique | Functional Group/Atom | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Pyridine Ring Protons | δ 7.5 - 9.0 ppm |

| Ethyl -CH₂- | δ 4.0 - 4.5 ppm | |

| Ethyl -CH₃ | δ 1.2 - 1.5 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 160 - 170 ppm |

| Pyridine Ring Carbons | δ 120 - 150 ppm | |

| FT-IR | N-H Stretch (HBr salt) | 2500 - 3000 cm⁻¹ (broad) |

| Carbonyl Stretch (C=O) | 1720 - 1740 cm⁻¹ |

Note: This table is predictive and based on data for structurally similar compounds. No specific experimental or theoretical data for this compound was found.

UV-Vis Absorption Prediction and Validation

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π-π* and n-π* transitions for aromatic systems like pyridine. nih.govresearchgate.net For a brominated pyridine ester, the absorption bands would be influenced by the electronic effects of both the bromo and the ethyl ester substituents. Protonation is also known to affect the UV-Vis spectrum. Validation of these theoretical predictions would require comparison with experimentally measured UV-Vis spectra in various solvents.

Intermolecular Interaction Analysis

In the solid state, the arrangement of molecules is governed by intermolecular interactions.

Hydrogen Bonding Studies (N-H···O, O-H···O)

As a hydrobromide salt, this compound features a protonated pyridine nitrogen (N⁺-H). This makes it a strong hydrogen bond donor. In the crystalline state, it is highly probable that a strong hydrogen bond would form between this N⁺-H group and the bromide anion (Br⁻).

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Halogen Bonding Interactions (C-Br···X)

Halogen bonding (XB) is a non-covalent interaction that is gaining significant attention in fields ranging from materials science to drug design. It involves an electrophilic region, known as a σ-hole, on a halogen atom (the XB donor) and a nucleophilic Lewis base (the XB acceptor). In this compound, the bromine atom attached to the pyridine ring can act as a halogen bond donor. The strength and nature of this C-Br···X interaction (where X is a Lewis base, such as a nitrogen or oxygen atom) can be investigated using computational methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2). semanticscholar.orgnih.govresearchgate.net

Computational studies on analogous brominated aromatic compounds reveal that these interactions are highly directional and are primarily driven by a combination of electrostatics and charge transfer. nih.govmdpi.com The presence of electron-withdrawing groups on the aromatic ring, such as the ethyl nicotinate (B505614) moiety, tends to increase the positive electrostatic potential of the σ-hole on the bromine atom, thereby strengthening the halogen bond. rsc.org Conversely, electron-donating groups would weaken this interaction. rsc.org

DFT calculations have been employed to quantify the interaction energies of halogen bonds in various bromopyridine and halobenzene complexes. These studies show that C-Br···N and C-Br···O interactions can have stabilization energies ranging from approximately -1 to -5 kcal/mol, depending on the specific acceptor and the electronic environment of the bromine atom. semanticscholar.orgresearchgate.net For instance, analysis of complexes between substituted pyridines and dihalogen molecules (Br₂) or cyanogen bromide (BrCN) shows that the interaction energy is significantly influenced by the substituent on the pyridine ring. nih.gov Symmetry-adapted perturbation theory (SAPT) analysis further decomposes these interaction energies into their fundamental components—electrostatic, exchange, induction, and dispersion—confirming that dispersion and electrostatic forces are the predominant stabilizing contributors in most halogen-bonded systems. nih.gov

Table 1: Calculated Interaction Energies for Model Bromine-Containing Halogen-Bonded Complexes Note: These are representative values for analogous systems, not this compound itself.

| Halogen Bond Donor | Halogen Bond Acceptor | Computational Method | Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| C₆F₅Br | Pyridine | CCSD(T) | -4.06 | researchgate.net |

| CBr₃F | Br⁻ | DFT | - | nih.gov |

| 3-Bromopyridine | ICl | DFT | - | ju.edu.jo |

| Br₂ | Pyridine | MP2 | - | nih.gov |

π-Stacking and C-H···π Interactions

As an aromatic system, the pyridinium (B92312) ring in this compound can participate in π-stacking interactions. These non-covalent interactions are crucial for the structure and stability of molecular crystals and biological systems. mdpi.com Computational studies on pyridine and substituted pyridinium dimers have elucidated the preferred geometries and energetics of these interactions. nih.govresearchgate.net

The primary π-stacking configurations are sandwich, parallel-displaced, and T-shaped. Ab initio calculations reveal that for pyridine dimers, the antiparallel-displaced geometry is the most stable, with a binding energy of approximately -3.97 kcal/mol at the MP2/6-311++G** level of theory. researchgate.net The presence of substituents and the positive charge in the pyridinium hydrobromide salt can significantly modulate these interactions. Theoretical investigations on substituted pyridinium ion stacking show that electron-donating substituents tend to increase the stacking interaction energy, while electron-withdrawing groups decrease it. nih.gov The stability of π⁺-π⁺ stacking is also highly dependent on the solvent environment, with dielectric solvents helping to mitigate charge-charge repulsion. nih.gov

Table 2: Calculated Binding Energies for Pyridine Dimer π-Stacking Configurations Note: These values are for the model pyridine dimer system.

| Dimer Geometry | Computational Method | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Parallel-Sandwich | MP2/6-311++G** | -1.53 | researchgate.net |

| Antiparallel-Sandwich | MP2/6-311++G** | -3.05 | researchgate.net |

| Parallel-Displaced | MP2/6-311++G** | -2.39 | researchgate.net |

| Antiparallel-Displaced | MP2/6-311++G** | -3.97 | researchgate.net |

| T-up | MP2/6-311++G** | -1.91 | researchgate.net |

| T-down | MP2/6-311++G** | -1.47 | researchgate.net |

Reaction Pathway and Transition State Calculations

The synthesis of this compound likely proceeds through the bromination of ethyl nicotinate. Computational chemistry provides powerful tools to investigate the detailed mechanism of such electrophilic aromatic substitution reactions. researchgate.net By mapping the potential energy surface, key intermediates and transition states can be identified, offering a step-by-step view of the reaction pathway.

The bromination of a pyridine derivative typically involves the activation of bromine (Br₂) by a Lewis acid or protic solvent. The pyridine ring, being electron-deficient, is generally less reactive towards electrophilic substitution than benzene. However, the reaction can proceed, and computational studies on related systems can shed light on the mechanism. The reaction likely involves the formation of a σ-complex (also known as an arenium ion), where the bromine atom is attached to the carbon at the 4-position of the pyridine ring, and the aromaticity is temporarily broken. researchgate.net This intermediate is a high-energy species. The subsequent departure of a proton (H⁺) from the same carbon atom restores the aromaticity of the ring, leading to the final product.

DFT calculations can be used to model the geometries and relative energies of the reactants, the σ-complex intermediate, and the product. Furthermore, the role of the solvent and any catalysts can be explicitly included in the calculations to provide a more accurate picture of the reaction mechanism in a realistic chemical environment. researchgate.net Studies on the bromination of related compounds like 2-pyridone show that the reaction kinetics are highly pH-dependent, proceeding via the neutral pyridone tautomer in acidic conditions and through the conjugate anion in more basic conditions. researchgate.netacs.org

A critical aspect of understanding a reaction mechanism is the determination of its energy barriers, or activation energies (Ea). researchgate.net These barriers dictate the rate of the reaction. Computational methods, particularly those involving the location of transition state structures, are indispensable for calculating these energy barriers. youtube.comnewcastle.edu.au A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction pathway.

Calculating the activation energy allows for the theoretical prediction of reaction rate constants using transition state theory. This provides a powerful link between computational modeling and experimental reaction kinetics, enabling the optimization of reaction conditions such as temperature and catalyst choice. nih.gov

Table 3: Representative Calculated Activation Energies for Bromination Reactions Note: These are examples from computational studies on model systems to illustrate typical energy barrier magnitudes.

Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on ethyl 4-bromonicotinate can be directed at either the C4 position of the pyridine (B92270) ring, displacing the bromide, or at the carbonyl carbon of the ester group.

The pyridine ring, being an electron-deficient heterocycle, is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the electron-withdrawing character of the ethyl nicotinate (B505614) group. The bromine atom at the C4 position serves as a good leaving group, allowing for its displacement by a variety of nucleophiles.

The general mechanism for the SNAr reaction involves the addition of a nucleophile to the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. acsgcipr.orgmasterorganicchemistry.com This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring. masterorganicchemistry.compressbooks.pub In the subsequent step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. pressbooks.pubyoutube.com The reactivity of halopyridines in SNAr reactions can depend on the nucleophile and conditions, but 4-halopyridines are generally reactive substrates. sci-hub.se

A range of nucleophiles can be employed in these reactions, leading to the formation of new carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds.

| Nucleophile Type | Example Nucleophile | Product Type |

| Oxygen-based | Sodium Methoxide (NaOMe) | 4-Alkoxypyridine |

| Oxygen-based | Sodium Phenoxide (NaOPh) | 4-Aryloxypyridine |

| Sulfur-based | Sodium Thiophenoxide (NaSPh) | 4-(Arylthio)pyridine |

| Carbon-based | Phenylacetonitrile (PhCH₂CN) | 4-(Cyanobenzyl)pyridine |

| Nitrogen-based | Ammonia (B1221849) (NH₃), Amines (RNH₂) | 4-Aminopyridine |

This table presents representative transformations based on the known reactivity of 4-halopyridines.

The ethyl ester group of the molecule is a classic carboxylic acid derivative and can undergo several fundamental transformations. libretexts.orglibretexts.org These reactions typically proceed via nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon. saskoer.ca

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromonicotinic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible due to the deprotonation of the resulting carboxylic acid. libretexts.org

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with a different alkyl or aryl group, forming a new ester.

Amidation: The ester can react with ammonia or primary/secondary amines to form the corresponding amide, 4-bromonicotinamide. This reaction is often slower than hydrolysis and may require heating.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, (4-bromopyridin-3-yl)methanol (B177157). libretexts.org Using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), can allow for the partial reduction of the ester to the corresponding aldehyde, 4-bromonicotinaldehyde, especially when the reaction is performed at low temperatures. libretexts.orglibretexts.org

| Reagent | Reaction Type | Product |

| H₂O, H⁺ or OH⁻ | Hydrolysis | 4-Bromonicotinic acid |

| R'OH, H⁺ or R'O⁻ | Transesterification | Alkyl 4-bromonicotinate |

| R'R"NH | Amidation | N,N-Disubstituted-4-bromonicotinamide |

| LiAlH₄ | Reduction | (4-Bromopyridin-3-yl)methanol |

| DIBAL-H (-78 °C) | Partial Reduction | 4-Bromonicotinaldehyde |

This table summarizes the principal reactions of the ester functional group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom on ethyl 4-bromonicotinate makes it an excellent substrate for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to release the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

The Suzuki-Miyaura coupling is a widely used reaction for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. libretexts.orgmdpi.com This reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids. youtube.com For ethyl 4-bromonicotinate, this reaction enables the synthesis of various 4-aryl-nicotinates.

The reaction typically requires a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand (e.g., PPh₃, PCy₃), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). youtube.comresearchgate.net

| Boronic Acid | Catalyst/Ligand | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethyl 4-phenylnicotinate |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Ethyl 4-(4-methoxyphenyl)nicotinate |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | Ethyl 4-(thiophen-2-yl)nicotinate |

This table provides illustrative examples of Suzuki-Miyaura couplings based on established methods for aryl halides.

The Heck and Sonogashira reactions allow for the introduction of alkenyl and alkynyl groups, respectively, at the C4 position.

The Heck reaction couples the aryl bromide with an alkene, typically in the presence of a palladium catalyst and a base. rsc.org This provides access to 4-vinylnicotinate derivatives, which are valuable intermediates for further transformations.

The Sonogashira coupling joins the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is unique in that it typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst, along with an amine base like triethylamine (B128534) or diethylamine. wikipedia.orgorganic-chemistry.org Copper-free versions have also been developed. organic-chemistry.orgorganic-chemistry.org This method produces 4-alkynylnicotinate compounds.

| Reaction | Coupling Partner | Catalyst System | Base | Product |

| Heck | Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Ethyl 4-(2-ethoxycarbonylvinyl)nicotinate |

| Heck | Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | Ethyl 4-styrylnicotinate |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Ethyl 4-(phenylethynyl)nicotinate |

| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Ethyl 4-((trimethylsilyl)ethynyl)nicotinate |

This table illustrates representative Heck and Sonogashira couplings.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org This reaction has largely replaced older, harsher methods for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance. wikipedia.org Using this method, the bromine atom of ethyl 4-bromonicotinate can be substituted with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles.

Success in Buchwald-Hartwig amination relies heavily on the choice of a bulky, electron-rich phosphine ligand (such as XPhos, SPhos, or BINAP) and a suitable base (often a sterically hindered alkoxide like NaOt-Bu or LiHMDS). wikipedia.orgyoutube.com

| Amine | Catalyst/Ligand | Base | Product |

| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Ethyl 4-(phenylamino)nicotinate |

| Morpholine | Pd(OAc)₂ / XPhos | K₂CO₃ | Ethyl 4-morpholinonicotinate |

| Benzylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | Ethyl 4-(benzylamino)nicotinate |

| Ammonia (equivalent) | Pd(OAc)₂ / RuPhos | K₃PO₄ | Ethyl 4-aminonicotinate |

This table shows hypothetical examples of Buchwald-Hartwig amination applied to the title compound, based on established protocols. organic-chemistry.orgresearchgate.net

Other Functional Group Transformations

Beyond modifications at the bromine position, the ester group of ethyl 4-bromonicotinate is a versatile handle for numerous functional group interconversions. These transformations are crucial for building molecular complexity and accessing a wider array of chemical structures.

The ethyl ester group of ethyl 4-bromonicotinate can be reduced to afford the corresponding primary alcohol, (4-bromopyridin-3-yl)methanol nih.gov, or the intermediate aldehyde, 4-bromonicotinaldehyde. The choice of reducing agent is critical to selectively achieve the desired product.

Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for the complete reduction of esters to primary alcohols. The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to the corresponding alkoxide, which yields the primary alcohol upon acidic workup.

For the partial reduction of the ester to an aldehyde, more sterically hindered and less reactive hydride reagents are necessary. Diisobutylaluminum hydride (DIBAL-H) is commonly employed for this transformation. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction. At this temperature, a stable tetrahedral intermediate is formed, which upon subsequent hydrolysis liberates the aldehyde.

| Reagent | Product | Typical Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | (4-bromopyridin-3-yl)methanol | Ether or THF, followed by aqueous workup | A powerful, non-selective reducing agent. Reduces many other functional groups. |

| Diisobutylaluminum Hydride (DIBAL-H) | 4-bromonicotinaldehyde | Toluene (B28343) or DCM, -78 °C, followed by aqueous workup | Allows for the isolation of the aldehyde by preventing over-reduction at low temperatures. |

The conversion of the ester functionality in ethyl 4-bromonicotinate into an amide, such as 4-bromonicotinamide, is a key transformation. Direct amidation of esters with amines can be achieved under various conditions, often requiring elevated temperatures or the use of catalysts or promoters to facilitate the reaction, as esters are less reactive than acid chlorides. mdpi.com

One approach involves heating the ester with a desired amine in a solvent. nih.gov The direct thermal condensation of esters and amines is possible but generally requires high temperatures (often above 160 °C) to proceed. mdpi.com More recently, base-promoted methods have been developed that allow the reaction to occur under milder conditions. For example, using a strong base like potassium tert-butoxide in DMSO can effect the amidation of esters, including aromatic and heterocyclic ones, rapidly at room temperature. nih.gov Another sustainable approach involves using water as a green solvent, where heating an ester and an amine at around 110 °C can lead to high yields of the corresponding amide without the need for catalysts or additives. nih.gov

Enzymatic methods also present a green alternative. Lipases, such as Novozym® 435 from Candida antarctica, have been shown to effectively catalyze the ammonolysis of methyl nicotinate derivatives in continuous-flow microreactors, achieving high yields in significantly shorter reaction times compared to batch processes. nih.gov This methodology could be applicable to ethyl 4-bromonicotinate for the synthesis of a variety of N-substituted amides. nih.gov

| Method | Amine | Conditions | Key Features |

| Thermal Amidation | Various primary and secondary amines | High temperature (>160 °C) mdpi.com | Catalyst-free but requires harsh conditions. |

| Base-Promoted (KOtBu/DMSO) | Aromatic and aliphatic amines | Room temperature nih.gov | Rapid reaction, no heating required. nih.gov |

| Water as Solvent | Various primary and secondary amines | 110 °C nih.gov | Green, catalyst- and additive-free method. nih.gov |

| Enzymatic (Lipase) | Various amines | ~50 °C, continuous flow nih.gov | Mild, sustainable, and rapid conversion. nih.gov |

A significant derivatization pathway for ethyl 4-bromonicotinate involves its conversion to 4-bromonicotinohydrazide. This is typically accomplished by refluxing the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol (B145695). rsc.orgmdpi.comorgsyn.org The hydrazide is a valuable intermediate in its own right and serves as a key precursor for the synthesis of various heterocyclic systems and Schiff bases. nih.govprimescholars.com

Schiff bases (or imines) are synthesized through the condensation reaction of the resulting 4-bromonicotinohydrazide with various aldehydes or ketones. primescholars.comekb.egmdpi.com This reaction is usually carried out by refluxing the hydrazide and the carbonyl compound in a solvent such as ethanol, often with a catalytic amount of acid (like glacial acetic acid) to facilitate the dehydration. researchgate.net The formation of the C=N azomethine group is characteristic of Schiff bases and introduces a site for further chemical modification and complexation. These compounds are of significant interest in medicinal chemistry and materials science. ekb.egnih.gov

| Reaction Step | Reagents | Product | Typical Conditions |

| Hydrazide Formation | Hydrazine hydrate | 4-bromonicotinohydrazide | Reflux in ethanol mdpi.com |

| Schiff Base Formation | Aldehydes or Ketones | N'-[Aryl/alkyl]methylene-4-bromonicotinohydrazide | Reflux in ethanol, often with catalytic acid mdpi.comresearchgate.net |

Regioselectivity and Stereoselectivity in Reactions

The concepts of regioselectivity and stereoselectivity are central to understanding the outcomes of reactions involving ethyl 4-bromonicotinate. The presence of multiple reactive sites and the potential for creating new chiral centers necessitate careful consideration of reaction control.

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible positions. In ethyl 4-bromonicotinate, the pyridine ring presents a key area for regioselective reactions, particularly nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is amplified by the electron-withdrawing nature of the ethyl ester group at the 3-position. The bromine atom at the 4-position is a good leaving group, making this position susceptible to nucleophilic attack. libretexts.org

In SNAr reactions on pyridine rings, nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (the α- and γ-positions). libretexts.orgnih.gov In this molecule, the bromine is at the 4-position (γ-position), which is activated for nucleophilic substitution. The negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative ring nitrogen, stabilizing the transition state. libretexts.orgnih.gov Therefore, nucleophilic attack is highly regioselective, occurring at the C4 position and leading to the displacement of the bromide ion. Electrophilic aromatic substitution, in contrast, is generally difficult on this electron-poor ring system but would be directed by the existing substituents if forced. nih.govmasterorganicchemistry.com

Stereoselectivity is the preferential formation of one stereoisomer over another. While ethyl 4-bromonicotinate itself is achiral, reactions that introduce a new chiral center can potentially be stereoselective. For instance, if the ester were reduced to the corresponding alcohol and then re-oxidized to a ketone, the subsequent nucleophilic addition to that ketone could be diastereoselective if another chiral center is already present in the nucleophile or substrate. Similarly, derivatization of the ester into more complex structures, such as the thiazolopyrimidines mentioned in some studies, can create stereocenters whose relative and absolute configurations can be controlled through various synthetic strategies. youtube.com

Applications in Advanced Organic Synthesis and Material Science

Precursor in the Synthesis of Heterocyclic Compounds

The dual functionality of ethyl 4-bromonicotinate hydrobromide makes it an important starting material for the synthesis of a diverse array of heterocyclic compounds. The bromine atom acts as a handle for cross-coupling and substitution reactions, while the ester group can be readily converted into other functional groups, such as amides, hydrazides, and hydrazones, which are essential intermediates for cyclization reactions.

Synthesis of Substituted Quinolines and Quinazolinones

Quinoline (B57606) and quinazolinone scaffolds are prevalent in numerous biologically active compounds and pharmaceuticals. wikipedia.orgnih.govnih.govnih.gov The synthesis of quinazolinones, for instance, can be achieved from pyridine (B92270) derivatives. researchgate.netnih.gov General strategies often involve the reaction of 2-aminobenzamides with various coupling partners, followed by cyclization. organic-chemistry.org While direct synthesis from ethyl 4-bromonicotinate is not explicitly detailed in the provided results, its structural motifs are relevant to established synthetic routes. For example, the pyridine core is a key feature in many quinazolinone precursors. researchgate.netnih.gov The synthesis of quinazolines often involves the reaction of substituted o-aminoarylketones with benzaldehydes in the presence of a catalyst. nih.gov The bromo-substituent on ethyl 4-bromonicotinate could be leveraged in palladium-catalyzed cross-coupling reactions to introduce the necessary aryl groups, paving the way for subsequent cyclization to form the quinoline or quinazolinone core.

Formation of Other Nitrogen-Containing Heterocycles (e.g., Oxadiazoles (B1248032), Thiadiazoles)

This compound is a suitable precursor for synthesizing five-membered nitrogen-containing heterocycles like oxadiazoles and thiadiazoles, which are known for their wide range of pharmacological activities. nih.gov A common synthetic pathway involves the conversion of the ethyl ester group into a carbohydrazide (B1668358) (hydrazide). This key intermediate can then undergo cyclization with various reagents to form the desired heterocyclic ring.

For the synthesis of 1,3,4-oxadiazoles, the nicotinoyl hydrazide derived from ethyl 4-bromonicotinate can be reacted with a carboxylic acid or its derivative, followed by cyclodehydration. Similarly, 1,3,4-thiadiazole (B1197879) derivatives can be prepared from the same hydrazide intermediate, typically by reacting it with carbon disulfide in a basic medium, followed by cyclization. nih.gov The resulting 4-bromopyridinyl-substituted oxadiazole or thiadiazole retains the bromine atom, allowing for further functionalization.

Table 1: Synthetic Pathways to Heterocycles from Ethyl 4-bromonicotinate

| Starting Material | Intermediate | Reagents for Cyclization | Resulting Heterocycle |

|---|---|---|---|

| Ethyl 4-bromonicotinate | 4-Bromonicotinoyl hydrazide | Carboxylic Acids / CS₂ | 1,3,4-Oxadiazoles / 1,3,4-Thiadiazoles |

Development of Biologically Active Molecules

The true value of this compound as a precursor lies in the biological significance of the molecules it can generate. The heterocyclic scaffolds it helps create are associated with a broad spectrum of pharmacological activities.

Quinazolinones have been investigated for their potential as ROCK-II inhibitors, which are therapeutic targets for diseases like glaucoma and hypertension. nih.gov They also exhibit a range of other activities, including antifungal, antibacterial, and antitumor properties. researchgate.net

Quinolines are core structures in many natural and synthetic compounds with applications as antimalarial and anticancer agents. wikipedia.orgnih.gov

Oxadiazole and Thiadiazole derivatives are recognized for their diverse biological profiles, including anticancer and anti-tubercular activities. nih.gov The ability to use these five-membered rings as bio-isosteric replacements for other rings is a key strategy in drug design. nih.gov

By providing a synthetic entry point to these valuable scaffolds, this compound plays a crucial role in medicinal chemistry and the development of new therapeutic agents.

Building Block for Complex Polycycles

The bromine atom on the pyridine ring of this compound makes it an ideal substrate for advanced synthetic methodologies aimed at constructing complex polycyclic and fused heterocyclic systems. These reactions often utilize transition-metal catalysis to form new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed cascade reactions, for example, can couple bromo-substituted compounds with molecules containing multiple reactive sites, such as dienes or amines with pendant alkenes, to generate multiple rings in a single, highly stereoselective step. nih.gov This approach allows for the rapid assembly of polycyclic nitrogen heterocycles. nih.gov Furthermore, free-radical intramolecular cyclization of bromo-substituted precursors is another powerful technique for creating fused polyheterocyclic systems, which have applications in materials science as luminescent compounds. beilstein-journals.org The synthesis of polycyclic fused 7-deazapurines has also been achieved using cross-coupling reactions involving halogenated pyrimidines, demonstrating the utility of halogenated heterocycles in building complex frameworks. nih.gov These methods highlight the potential of this compound as a foundational element for creating novel, multi-ring architectures with diverse functionalities. mdpi.com

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is well-suited for this purpose due to its capacity for engaging in specific and directional interactions, particularly halogen bonding.

Designing Self-Assembled Systems via Halogen Bonding

Halogen bonding is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.gov The strength and directionality of this interaction make it a powerful tool in crystal engineering and the design of functional materials. nih.gov

The bromine atom in this compound is attached to an electron-deficient pyridine ring, which enhances its ability to act as a halogen bond donor. This allows it to form predictable and stable interactions with electron-rich atoms like nitrogen, oxygen, or sulfur in other molecules. By carefully selecting the halogen bond acceptor, chemists can guide the self-assembly of this compound into specific supramolecular architectures, such as chains, sheets, or more complex three-dimensional networks. researchgate.netbohrium.com This controlled assembly is fundamental to creating novel materials with tailored properties, including liquid crystals and other functional organic materials. nih.gov

Table 2: Properties of Halogen Bonding for Supramolecular Design

| Feature | Description | Relevance to Ethyl 4-bromonicotinate |

|---|---|---|

| Directionality | The interaction is highly linear, occurring along the R-X···B axis. | Allows for predictable and well-defined structural motifs. |

| Tunability | The strength of the bond can be modified by changing the halogen (I > Br > Cl). | The bromine atom provides a strong, reliable interaction. |

| Electrophilicity | The halogen atom (X) has an electron-deficient region (σ-hole). | Enhanced by the electron-withdrawing nature of the pyridine ring. |

Influence on Crystal Engineering and Polymorphism

The solid-state architecture of this compound is a subject of significant interest in the field of crystal engineering. Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The structure of this compound offers several key features that direct its self-assembly into ordered crystalline lattices. These features include the pyridinium (B92312) ring, the bromide counter-ion, the bromine substituent, and the ethyl ester group.

The primary intermolecular force governing the crystal packing is the strong hydrogen bond formed between the acidic proton on the pyridinium nitrogen (N⁺-H) and the bromide anion (Br⁻). This interaction is a robust and highly directional supramolecular synthon that often dictates the primary arrangement of the ions in the crystal.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in nicotinic acid derivatives and related compounds. nih.govresearchgate.netrsc.orgresearchgate.net Different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability. For this compound, variations in crystallization conditions such as solvent, temperature, and rate of cooling could potentially lead to different polymorphic forms. acs.org Each polymorph would represent a different energetic minimum in the crystal lattice energy landscape, arising from subtle shifts in the balance of the intermolecular forces. researchgate.net The study of such polymorphs is critical, as the specific crystalline form can influence the material's subsequent reactivity and application. nih.gov For instance, the accessibility of the reactive C-Br bond could differ between polymorphs, affecting its use in solid-state reactions.

The table below summarizes the key intermolecular interactions that are influential in the crystal engineering of this compound.

| Interaction Type | Donor | Acceptor | Role in Crystal Structure |

| Hydrogen Bond | Pyridinium (N⁺-H) | Bromide Anion (Br⁻) | Primary structural direction, formation of ion pairs or chains. |

| Halogen Bond | C-Br (on pyridine) | Carbonyl Oxygen (O=C), Bromide Anion (Br⁻) | Secondary stabilization, influences packing and orientation. mdpi.com |

| π-π Stacking | Pyridinium Ring | Pyridinium Ring | Formation of layered or columnar assemblies, contributes to packing density. |

| van der Waals Forces | Ethyl Group, etc. | All atoms | General space-filling and stabilization. |

Applications in Catalyst Ligand Design

This compound is a versatile precursor in the design and synthesis of specialized ligands for transition-metal catalysis. Its utility stems from two key structural features: the pyridine nitrogen atom, which can coordinate to a metal center, and the chemically reactive carbon-bromine bond at the 4-position. acs.org

Upon neutralization of the hydrobromide salt to the free base, ethyl 4-bromonicotinate can act as a simple monodentate ligand. The nitrogen atom can bind to a variety of transition metals, such as ruthenium or palladium, influencing the metal's electronic properties and catalytic activity. acs.orgacs.org However, its most significant application is as a building block for more complex, multidentate ligands through the functionalization of the C-Br bond.

The 4-bromo position is highly amenable to a range of cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi reactions. acs.org This allows for the strategic introduction of other coordinating groups, transforming the simple pyridine scaffold into a sophisticated ligand architecture. For example, coupling with arylboronic acids can introduce phenyl groups, which can be further functionalized. More importantly, coupling with phosphine-containing reagents (e.g., diphenylphosphine) can create phosphinopyridine ligands. These P,N-type bidentate ligands are highly valuable in catalysis, offering a combination of a hard N-donor and a soft P-donor that can stabilize various oxidation states of a metal and promote diverse catalytic transformations.

Furthermore, pyridinium salts are established precursors for the synthesis of N-heterocyclic carbenes (NHCs). acs.orgresearchgate.netbeilstein-journals.org While direct conversion from this specific salt might be complex, its structure provides a foundational template. NHCs are a powerful class of ligands that often impart high stability and activity to catalytic systems. The synthesis typically involves N-alkylation or N-arylation followed by deprotonation to generate the carbene, which can then be coordinated to a metal center. beilstein-journals.org The ability to modify the pyridine ring via the bromo substituent before or after NHC formation offers a pathway to electronically and sterically tuned NHC ligands.

The following table outlines potential ligand types that can be synthesized using this compound as a starting material.

| Ligand Class | Synthetic Strategy | Potential Catalytic Application |

| Monodentate Pyridine Ligand | Neutralization of the hydrobromide salt. chemicalbook.com | Olefin metathesis, cross-coupling reactions. acs.org |

| Bidentate P,N Ligands | Buchwald-Hartwig or similar coupling with a phosphine (B1218219) source (e.g., HPPh₂). | Hydrogenation, hydroformylation, C-C and C-N bond formation. |

| Bidentate N,N' Ligands | Suzuki or Stille coupling with another N-heterocycle (e.g., a pyridylboronic ester). | Polymerization, oxidation catalysis. |

| N-Heterocyclic Carbene (NHC) Ligands | Use as a precursor for more complex pyridinium salts, followed by deprotonation. researchgate.net | Cross-coupling reactions, metathesis. acs.org |

| Scaffolded/Pincer Ligands | Multi-step synthesis involving cross-coupling to link multiple units to a central scaffold. georgiasouthern.edu | Dehydrogenation, C-H activation. rsc.org |

Development of Functional Materials

The unique combination of an ionic salt character, a reactive halogen, and an aromatic heterocyclic core makes this compound a valuable building block for the synthesis of advanced functional materials. researchgate.net Its applications span areas from ionic liquids to organic electronics and light-emitting polymers.